molecular formula C17H14N2O8 B1267293 Bis(4-nitrobenzyl) malonate CAS No. 67245-85-6

Bis(4-nitrobenzyl) malonate

Cat. No. B1267293
CAS RN: 67245-85-6
M. Wt: 374.3 g/mol
InChI Key: RBVOYZBIDZCDBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(4-nitrobenzyl) malonate and related compounds often involves the condensation of nitrobenzyl halides with malonates. A study described the synthesis of similar compounds by condensing 2-methyl-5-nitrobenzyl chloride with diethyl formamido-malonate, followed by a series of reactions leading to the desired product (Y. Jen, 1965). Another approach involves nickel(II)-catalyzed enantioselective Michael additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes, which could potentially be adapted for the synthesis of Bis(4-nitrobenzyl) malonate (D. A. Evans & D. Seidel, 2005).

Molecular Structure Analysis

The molecular structure of Bis(4-nitrobenzyl) malonate and its analogs often feature complex interactions, such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity. For example, compounds with similar structures have been observed to form hydrogen-bonded sheets or chains based on their configuration and substituents, affecting their physical and chemical properties (João A. S. Bomfim et al., 2005).

Scientific Research Applications

1. Antitumor Activity

Bis(4-nitrobenzyl) malonate derivatives have been explored for their potential antitumor activities. A study detailed the synthesis of compounds with nitro groups in the benzene ring, showing higher antitumor activity compared to unsubstituted ones. The introduction of nitro groups can decrease toxicity while enhancing antitumor properties (Y. Jen, 1965).

2. Cytotoxicity Studies in Organometallic Chemistry

In organometallic chemistry, derivatives of bis(4-nitrobenzyl) malonate, such as bis-[(4-methoxybenzyl)cyclopentadienyl] titanium(IV) malonate, have been synthesized and evaluated for cytotoxicity. These compounds underwent preliminary in vitro testing to determine their potential as anticancer drugs (J. Claffey et al., 2010).

3. Enantioselective Synthesis in Organic Chemistry

Bis(4-nitrobenzyl) malonate plays a role in the enantioselective synthesis of pyrrolidin-2-one derivatives. The formation of Michael adducts with two stereocenters, using these compounds, is a key step in preparing biologically active enantiopure derivatives (N. Orlova et al., 2020).

4. Ion Selectivity in Analytical Chemistry

The effects of α-substituents on ion selectivity of derivatives such as bis(12-crown-4-methyl) malonates, which include bis(4-nitrobenzyl) malonate, have been investigated. These compounds enhance sodium-ion selectivity, particularly against potassium ions, in analytical applications (K. Kimura et al., 1996).

5. Corrosion Inhibition in Materials Science

Bis(4-nitrobenzyl) malonate derivatives have been evaluated as corrosion inhibitors for metals like mild steel. These compounds exhibit inhibitory properties in acidic environments, making them valuable in industrial applications (Priyanka Singh & M. Quraishi, 2016).

6. Electron-Donor-Acceptor Complex Formation

Studies on bis(4-nitrobenzyl) malonate derivatives have examined their role in forming electron-donor-acceptor (EDA) complexes. These investigations help understand the influence of functional groups on the stability and interaction of these complexes (Naonori Ohno & J. Kumanotani, 1981).

7. Photolabile Protecting Groups in Synthetic Chemistry

Bis(4-nitrobenzyl) malonate derivatives are used as photolabile protecting groups in synthetic chemistry. They offer stability under acidic and basic conditions and can be efficiently removed by irradiation, thus facilitating controlled reactions (S. Kantevari et al., 2005).

Safety And Hazards

Bis(4-nitrobenzyl) malonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been identified for use in laboratory chemicals and the synthesis of substances .

properties

IUPAC Name

bis[(4-nitrophenyl)methyl] propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVOYZBIDZCDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310630
Record name Bis(4-nitrobenzyl) malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrobenzyl) malonate

CAS RN

67245-85-6
Record name 67245-85-6
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Record name Bis(4-nitrobenzyl) malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonic Acid Bis(4-nitrobenzyl) Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Ors, R Srinivasan - Journal of the American Chemical Society, 1978 - ACS Publications
Intramolecular photochemical interaction between two chromophoric units bridged by more than four bonds has been studied by a few groups1 3 with a view to determine the formation …
Number of citations: 23 pubs.acs.org
DBR Johnston, SM Schmitt, FA Bouffard… - Journal of the …, 1978 - ACS Publications
Thienamycin (1, R= R'= R"= H) 1 is a novel/3-lactam antibiotic isolated from Streptomyces cattleya. Its unusually high potency against both gram-positive and gram-negative bacteria is …
Number of citations: 151 pubs.acs.org

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